Ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a fluorophenoxy group and an ethyl ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzothiophene core One common method involves the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new therapeutic agents. Its interactions with specific molecular targets are of particular interest.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenoxy group is known to interact with hydrophobic pockets in proteins, while the benzothiophene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins .
Comparison with Similar Compounds
ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-[(2S)-2-(4-FLUOROPHENOXY)-N-(2,2,2-TRIFLUOROETHYL)PROPANAMIDO]ACETATE: This compound features a trifluoroethyl group instead of the ethyl ester, which can influence its chemical reactivity and biological activity.
N-ETHYL-2-(4-FLUOROPHENOXY)PROPANAMIDE: This compound lacks the benzothiophene core, making it structurally simpler but potentially less versatile in terms of chemical and biological interactions.
The uniqueness of ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which provides a diverse range of chemical and biological properties.
Properties
Molecular Formula |
C20H22FNO4S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 2-[2-(4-fluorophenoxy)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22FNO4S/c1-3-25-20(24)17-15-6-4-5-7-16(15)27-19(17)22-18(23)12(2)26-14-10-8-13(21)9-11-14/h8-12H,3-7H2,1-2H3,(H,22,23) |
InChI Key |
GXVQRIPHSIYGGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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